molecular formula C9H20O2Si B1307704 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene CAS No. 77086-38-5

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene

Cat. No.: B1307704
CAS No.: 77086-38-5
M. Wt: 188.34 g/mol
InChI Key: UVCCWXJGWMGZAB-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene (1-TBDMS-1-MeOE) is a silyl ether compound that is widely used in organic synthesis and chemical research. It is a versatile reagent that is used in a range of laboratory experiments, from synthesis to mechanistic studies. 1-TBDMS-1-MeOE is a colorless, volatile liquid that is insoluble in water and soluble in organic solvents. It is the product of the reaction between tert-butyldimethylsilyl chloride (TBDMSCl) and 1-methoxyethene (1-MeOE).

Scientific Research Applications

Trifluoromethanesulfonimide-Catalyzed Cycloaddition

Trifluoromethanesulfonimide-catalyzed (2 + 2)-cycloaddition of silyl enol ethers with α,β‐unsaturated esters is a significant reaction involving 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene derivatives. This method facilitates the synthesis of multisubstituted silyloxycyclobutanes, showcasing the compound's utility in organic synthesis and the development of new synthetic routes for complex molecules (Takasu, Ishii, & Inanaga, 2006).

Alternative Synthetic Approaches

The compound serves as a precursor in alternative synthetic approaches for the preparation of specific bicyclic structures. A comparison of different synthetic methodologies highlighted its versatility in organic synthesis, especially in achieving high yields and comparing results with previously reported data (Bastos et al., 2006).

Structural Characterisation and Condensation

Research on the structural characterization and condensation product of methoxybis(trimethylsilyl)silyl potassium, derived from reactions involving similar silyloxy compounds, underscores the importance of these compounds in studying reaction mechanisms and developing new materials with potential applications in various scientific fields (Likhar et al., 2004).

Living Anionic Polymerization

The use of this compound derivatives in living anionic polymerization for the synthesis of water-soluble polymethacrylates demonstrates the compound's application in polymer science. This approach provides a pathway to polymers with predicted molecular weights and narrow molecular weight distributions, which are crucial for biomedical applications (Ishizone et al., 2003).

Cycloaddition with Alkenes

The intermolecular cycloaddition of ethyl glyoxylate O-tert-butyldimethylsilyloxime with alkenes, generating C-ethoxycarbonyl N-boranonitrone intermediates, showcases the compound's role in synthesizing isoxazolidines. This process highlights the potential for creating novel compounds with significant synthetic and medicinal chemistry applications (Tamura et al., 2007).

Mechanism of Action

The mechanism of action of similar compounds often involves the formation and breaking of bonds with silicon. For example, in the presence of fluoride ions, silyl ethers can be rapidly cleaved to yield alcohols .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed, in contact with skin, or if inhaled . They may also cause skin and eye irritation . Proper protective measures, including gloves, eye protection, and adequate ventilation, are recommended when handling these compounds .

Future Directions

Research into organosilicon compounds is ongoing, and these compounds continue to find new applications in synthetic chemistry . Their use as protecting groups, in particular, is a topic of active research .

Biochemical Analysis

Biochemical Properties

1-(tert-Butyldimethylsilyloxy)-1-methoxyethene plays a significant role in biochemical reactions, particularly in the context of protecting groups in organic synthesis. The tert-butyldimethylsilyloxy group is known for its hydrolytic stability, making it a valuable protecting group for hydroxyl functionalities . This compound interacts with various enzymes and proteins, primarily through its silyloxy group, which can form stable complexes with biomolecules. These interactions are crucial for its function as a protecting group, allowing it to temporarily shield reactive sites during complex synthetic processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways and gene expression. For instance, its presence can alter the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound has been observed to impact cell signaling by interacting with specific proteins and receptors, thereby influencing downstream signaling cascades.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of stable complexes with biomolecules via its silyloxy group. This interaction can inhibit or activate enzymes, depending on the context, and can lead to changes in gene expression . The compound’s ability to form strong bonds with biomolecules is attributed to the presence of the tert-butyldimethylsilyloxy group, which enhances its binding affinity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability under various conditions, but it can undergo degradation under specific circumstances, such as exposure to strong acids or bases . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used as a protecting group in synthetic processes.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are important considerations in the context of its use in biochemical research and applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can act as both an aldol donor and acceptor, participating in stereocontrolled production of various metabolites . Its role in these pathways can influence metabolic flux and alter metabolite levels, highlighting its importance in synthetic glycobiology and related fields.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and stability.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with target biomolecules in the appropriate cellular context

Properties

IUPAC Name

tert-butyl-(1-methoxyethenoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-8(10-5)11-12(6,7)9(2,3)4/h1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCCWXJGWMGZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404306
Record name 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77086-38-5
Record name 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene a useful reagent in organic synthesis?

A1: this compound acts as a nucleophilic reagent that readily reacts with electrophiles. This reactivity stems from the electron-donating nature of the methoxy and tert-butyldimethylsilyloxy groups, which increase the electron density at the double bond. This makes it particularly useful in reactions with ketones and aldehydes. For example, [] it reacts with cyclopentenone derivatives to yield intermediates used in the synthesis of cyclopentano-monoterpene lactones, naturally occurring compounds with potential biological activity.

Q2: Can you elaborate on the role of this compound in the synthesis of cyclopentano-monoterpene lactones?

A2: In a study focusing on the synthesis of cyclopentano-monoterpene lactones [], this compound was used in a key step involving direct substitution of a hydroxyl group in a cyclopentenone derivative. This reaction introduces a new carbon-carbon bond and sets the stage for the formation of the lactone ring, a crucial structural feature of these natural products.

Q3: Are there any reported limitations or challenges associated with using this compound in synthesis?

A3: While the provided research articles do not explicitly discuss limitations, it's important to note that working with organometallic reagents like n-butyllithium, which is often used in conjunction with this compound [], requires careful handling and specific reaction conditions due to their reactivity. Additionally, the presence of the tert-butyldimethylsilyl protecting group might necessitate specific deprotection steps in the synthesis, which could influence the overall efficiency of the synthetic route.

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